
1-Boc-4-cyclopropyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-cyclopropyl-1H-indazole is a heterocyclic compound that features an indazole core structure with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a cyclopropyl group at the fourth position. Indazole derivatives are known for their diverse biological activities and are used in various medicinal chemistry applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-cyclopropyl-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, which involve the addition of a cyclopropyl group to the indazole core.
Boc Protection: The Boc protecting group is introduced by reacting the indazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-4-cyclopropyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the indazole core or the cyclopropyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced indazole derivatives.
Aplicaciones Científicas De Investigación
1-Boc-4-cyclopropyl-1H-indazole has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-cyclopropyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-Boc-4-cyclopropyl-1H-indazole can be compared with other similar compounds, such as:
1-Boc-4-methyl-1H-indazole: Similar structure but with a methyl group instead of a cyclopropyl group.
1-Boc-4-phenyl-1H-indazole: Similar structure but with a phenyl group instead of a cyclopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C15H18N2O2 |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
tert-butyl 4-cyclopropylindazole-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-6-4-5-11(10-7-8-10)12(13)9-16-17/h4-6,9-10H,7-8H2,1-3H3 |
Clave InChI |
XLMFRBOGKXGKSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


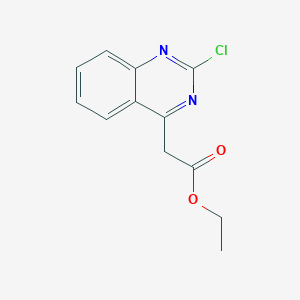
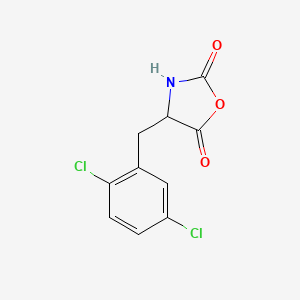
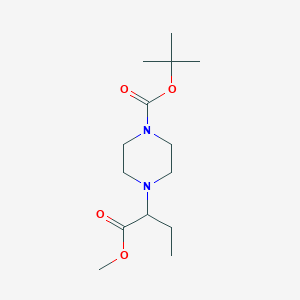
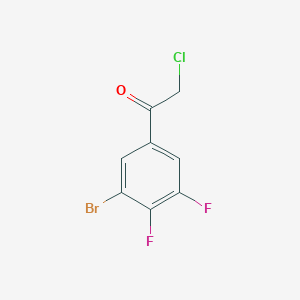



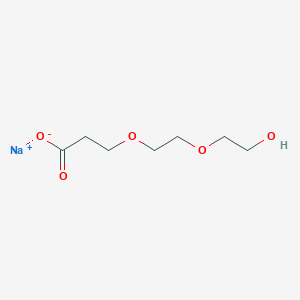



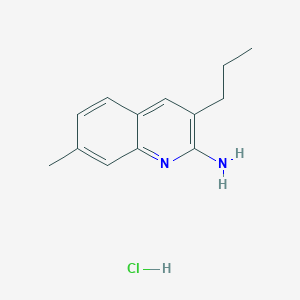
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13718360.png)
![2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol](/img/structure/B13718367.png)
